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Compound of Interest

Compound Name: Triphenylbismuth

Cat. No.: B1683265

For researchers, scientists, and professionals in drug development, a thorough understanding
of the three-dimensional structure of organometallic compounds is paramount for predicting
their reactivity, stability, and potential biological activity. This technical guide provides a
comprehensive analysis of the crystal structure of triphenylbismuth (BiPhs), a foundational
organobismuth compound with increasing relevance in catalysis and medicinal chemistry.

This document delves into the experimental methodologies employed for the determination of
its crystal structure, presents key crystallographic data in a clear, tabular format, and visualizes
the experimental workflow.

Molecular Geometry and Crystal Packing

Triphenylbismuth adopts a pyramidal molecular geometry in the solid state. The central
bismuth atom is bonded to the ipso-carbons of the three phenyl rings. The molecule, however,
does not possess overall symmetry in the crystalline form due to the varied rotation of the
phenyl rings around the Bi-C bonds.[1]

The crystal structure of triphenylbismuth was determined by single-crystal X-ray diffraction.
The compound crystallizes in the monoclinic space group C2/c.[1] The unit cell contains eight
molecules of triphenylbismuth.[1]

Experimental Protocols
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The determination of the crystal structure of triphenylbismuth and its derivatives involves a
multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of Triphenylbismuth

A standard and widely used method for the synthesis of triphenylbismuth is the Grignard
reaction.[2] This involves the reaction of bismuth trichloride (BiCl3) with a Grignard reagent,
phenylmagnesium bromide (PhMgBr).

Reaction: BiCls + 3 PhMgBr — BiPhs + 3 MgBrCl
Generalized Procedure:

e Grignard Reagent Preparation: Phenylmagnesium bromide is typically prepared in situ by
reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, such as
diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

o Reaction with Bismuth Trichloride: A solution of bismuth trichloride in an appropriate
anhydrous solvent is added dropwise to the prepared Grignard reagent at a controlled
temperature, often at 0 °C.

e Quenching and Extraction: After the reaction is complete, the mixture is typically quenched
with a saturated aqueous solution of ammonium chloride. The organic layer is then
separated, and the aqueous layer is extracted with an organic solvent.

 Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g.,
magnesium sulfate), and the solvent is removed under reduced pressure. The crude
triphenylbismuth is then purified by recrystallization.

Crystallization

Single crystals of sufficient quality for X-ray diffraction are crucial for accurate structure
determination.

Generalized Procedure:

e Solvent Selection: Triphenylbismuth is typically recrystallized from organic solvents.
Acetonitrile has been successfully used to grow needle-shaped crystals.[1] Other common
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solvents for recrystallization include ethanol and mixtures of ether and ethanol.

o Recrystallization Technique:

o Slow Evaporation: A saturated solution of triphenylbismuth in a suitable solvent is
prepared and allowed to stand undisturbed, allowing the solvent to evaporate slowly,
leading to the formation of crystals.

o Solvent Diffusion: A solution of triphenylbismuth is placed in a vial, and a less soluble
"anti-solvent” is carefully layered on top. Diffusion of the anti-solvent into the solution
reduces the solubility of the compound, promoting crystallization.

o Cooling: A hot, saturated solution of triphenylbismuth is slowly cooled to room
temperature and then further cooled in a refrigerator or freezer to induce crystallization.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray
diffractometer.

Generalized Procedure:

o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The
diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, are
collected as the crystal is rotated. Data is often collected at a low temperature (e.g., 100 K or
293 K) to minimize thermal vibrations of the atoms.

e Structure Solution and Refinement:

o The collected diffraction data is processed to determine the unit cell parameters and space
group.

o The structure is solved using direct methods or Patterson methods to determine the initial
positions of the atoms.
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o The atomic positions and other parameters (e.g., thermal displacement parameters) are
refined using least-squares methods to obtain the best fit between the calculated and
observed diffraction data. The quality of the final structure is assessed by the R-factor.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for
triphenylbismuth.

Table 1: Crystal Data and Structure Refinement for Triphenylbismuth

Parameter Value
Empirical Formula CisH1sBi
Formula Weight 440.30 g/mol
Crystal System Monoclinic
Space Group C2/c

a(A) 27.70

b (A) 5.82

c (A 20.45

a(°) 90

B 114.48

y () 20
Volume (A3) 3000

z 8

R-factor 0.069

Data obtained from Hawley and Ferguson (1968).[1]

Table 2: Selected Bond Lengths and Angles for Triphenylbismuth
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Bond/Angle Value
Mean Bi-C distance (A) 2.24
Mean C-Bi-C angle (°) 94

Data obtained from Hawley and Ferguson (1968).[1]

For comparison, crystallographic data for a representative triphenylbismuth derivative,
triphenylbismuth bis(3-phenylprop-2-enoate), is provided below.

Table 3: Crystal Data for Triphenylbismuth Bis(3-phenylprop-2-enoate)

Parameter Value
Crystal System Monoclinic
Space Group C2/c

a (A) 13.2820(4)
b (A) 21.3750(2)
c (A) 12.2407(2)
B () 119.936(1)
Z 4

Data from a study on triphenylbismuth bis(3-phenylprop-2-enoate).[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of
triphenylbismuth.
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Caption: Experimental workflow for triphenylbismuth crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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